molecular formula C14H14S4 B14433958 2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol CAS No. 83209-89-6

2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol

Cat. No.: B14433958
CAS No.: 83209-89-6
M. Wt: 310.5 g/mol
InChI Key: ZOBUVSZZKZPLAL-UHFFFAOYSA-N
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Description

2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol is an organic compound with the molecular formula C14H14S4 It is characterized by the presence of multiple sulfanyl (thiol) groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol typically involves the reaction of benzene derivatives with thiol groups. One common method is the electrophilic aromatic substitution reaction, where a benzene ring undergoes substitution with thiol groups in the presence of an electrophile . The reaction conditions often include the use of a strong acid or base to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form simpler thiol derivatives.

    Substitution: The benzene ring can undergo further substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Simpler thiol derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol involves its interaction with various molecular targets. The thiol groups can form strong bonds with metal ions and other electrophiles, leading to the formation of stable complexes. These interactions can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Sulfanylphenyl)sulfanylbenzenethiol
  • 2-{[(2-Sulfanylphenyl)imino]methyl}phenol

Uniqueness

2-[2-(2-Sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol is unique due to its multiple thiol groups and the specific arrangement of these groups on the benzene ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

83209-89-6

Molecular Formula

C14H14S4

Molecular Weight

310.5 g/mol

IUPAC Name

2-[2-(2-sulfanylphenyl)sulfanylethylsulfanyl]benzenethiol

InChI

InChI=1S/C14H14S4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2

InChI Key

ZOBUVSZZKZPLAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S)SCCSC2=CC=CC=C2S

Origin of Product

United States

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